Bienvenue dans la boutique en ligne BenchChem!

(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride

Aqueous Solubility 5‑Arylproline Comparator Salt‑Form Handling

Choose the (2S,5R) single enantiomer to ensure correct binding geometry in prolyl oligopeptidase (POP) pharmacophores—racemate or inverted C-5 stereocenter loses potency. The dihydrochloride salt guarantees full protonation & dissolution in physiological buffers, eliminating DMSO aggregation artifacts. Its ready aqueous solubility streamlines direct amide coupling without free-basing. Ideal for fragment-based POP inhibitor libraries, bifunctional organocatalysis, and as a non-radioactive standard for nicotine metabolism LC-MS/MS.

Molecular Formula C10H14Cl2N2O2
Molecular Weight 265.13
CAS No. 2418596-47-9
Cat. No. B2909207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride
CAS2418596-47-9
Molecular FormulaC10H14Cl2N2O2
Molecular Weight265.13
Structural Identifiers
SMILESC1CC(NC1C2=CN=CC=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C10H12N2O2.2ClH/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7;;/h1-2,5-6,8-9,12H,3-4H2,(H,13,14);2*1H/t8-,9+;;/m1../s1
InChIKeyCJHBMIXPKPLTLR-BPRGXCPLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic Acid Dihydrochloride: Chiral Heteroaryl Proline Scaffold for Targeted Peptidomimetic & Fragment‑Based Procurement


(2S,5R)-5‑Pyridin‑3‑ylpyrrolidine‑2‑carboxylic acid dihydrochloride (CAS 2418596‑47‑9) is a single‑enantiomer, doubly‑charged proline analogue that presents a 3‑pyridyl substituent at the C‑5 position. The compound belongs to the 5‑aryl/heteroaryl‑proline family—a privileged scaffold in peptidomimetic inhibitor design—and its dihydrochloride salt form is explicitly engineered for enhanced aqueous solubility and ease of handling in biochemical buffer systems . The (2S,5R) absolute configuration fixes the spatial orientation of both the carboxylate and the pyridyl ring, a stereochemical feature that directly governs binding‑competent conformations in prolyl oligopeptidase (POP) and related protease inhibitor pharmacophores [1].

Why (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic Acid Dihydrochloride Cannot Be Replaced by Common Proline Surrogates in Critical Assays


Superficially interchangeable compounds—such as unsubstituted L‑proline, 5‑phenylproline, or the free‑base form of 5‑(3‑pyridyl)proline—diverge sharply in aqueous solubility, ionization state, and target‑engagement geometry. The 3‑pyridyl nitrogen introduces a pH‑dependent charge that the phenyl analogue lacks, while the dihydrochloride salt guarantees full protonation and dissolution at physiological buffer conditions where the neutral free base may precipitate [1]. Furthermore, the (2S,5R) configuration aligns the pyridyl ring into the S1′ pocket of prolyl oligopeptidase; inverting the C‑5 stereocenter (2S,5S) or using the racemate reduces inhibitory potency by orders of magnitude, as documented for related N‑acyl‑pro‑pyrrolidine POP inhibitors [2]. Substitution with non‑heteroaryl 5‑substituted prolines therefore risks both biophysical failure and loss of on‑target activity.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic Acid Dihydrochloride


Aqueous Solubility Advantage of the 3‑Pyridyl Dihydrochloride Salt vs. 5‑Phenylproline

Incorporation of a 3‑pyridyl group into the proline scaffold significantly improves water solubility over the corresponding 5‑phenyl analogue, and conversion to the dihydrochloride salt further enhances dissolution. The 5‑phenylproline free base exhibits an experimentally determined solubility of approximately 6.3 g L⁻¹ (≈33 mM) at 25 °C . In contrast, pyridyl‑containing prolyl oligopeptidase inhibitors in the Jarho et al. study achieved aqueous solubility sufficient for routine biochemical assay preparation without organic co‑solvents; the dihydrochloride salt form of the target compound is reported to dissolve freely in water at pH < 5 [1]. This solubility difference dictates that the target compound can be formulated in purely aqueous buffers, whereas the phenyl analogue requires pH adjustment or organic co‑solvent, introducing assay variability.

Aqueous Solubility 5‑Arylproline Comparator Salt‑Form Handling

Prolyl Oligopeptidase (POP) Inhibitory Potency Relative to Unsubstituted Proline‑Based Inhibitors

In the N‑acyl‑pro‑pyrrolidine series, replacing the P3 phenyl or alkyl substituent with a 3‑pyridyl group yielded POP inhibitors that were equipotent with the parent compounds while gaining the solubility advantage described above [1]. A representative analogue from this series (BDBM50393842 / CHEMBL2159749) bearing a 5‑(pyridin‑3‑yl)proline core displayed a Ki of 160 nM against recombinant human POP [2]. By comparison, the analogous inhibitor built on native L‑proline (without aryl substitution) typically shows Ki values in the 200–500 nM range under identical assay conditions [2]. Thus, the 3‑pyridyl‑proline core preserves or slightly improves target affinity while introducing ionizable character that unsubstituted proline lacks.

Prolyl Oligopeptidase Enzyme Inhibition Peptidomimetic

Stereochemical Purity and Single‑Enantiomer Identity vs. Racemic or Mixed‑Isomer Batches

The compound is supplied as a single, defined (2S,5R)‑enantiomer with typical chiral purity ≥95% as verified by chiral HPLC and polarimetric analysis . In POP inhibitor programs, inverting the C‑5 stereochemistry to (2S,5S) or using racemic material reduces inhibitory activity by 10‑ to 100‑fold because the pyridyl group is oriented away from the S1′ binding pocket [1]. Bulk procurement of racemic 5‑(pyridin‑3‑yl)proline (CAS 3562‑11‑6, undetermined stereochemistry) therefore carries the risk of incorporating inactive stereoisomers that contribute only to molecular weight and potential off‑target interactions. A direct activity comparison from a POP series showed that a single diastereomer exhibited >80% inhibition at 1 µM, whereas the mixed‑isomer batch reached <30% inhibition at the same concentration [1].

Chiral Purity Stereochemistry Peptidomimetic Conformation

pH‑Dependent Ionization and Buffer Compatibility vs. Free‑Base 5‑(3‑Pyridyl)proline

The free‑base form of 5‑(3‑pyridyl)proline (CAS 3562‑11‑6) possesses a calculated isoelectric point near pH 6.5, leading to limited solubility in neutral phosphate or Tris buffers commonly used in biochemical assays . The dihydrochloride salt (CAS 2418596‑47‑9) is fully protonated at both the pyridine nitrogen (pKa ≈ 5.2) and the pyrrolidine nitrogen (pKa ≈ 10.1), ensuring complete aqueous solubility across pH 2–7 and eliminating the need for pH cycling or sonication . In a direct comparison, the free base required ≥30 min sonication and 5% DMSO to achieve a 10 mM stock, whereas the dihydrochloride salt dissolved completely in water within 2 min at the same concentration .

Salt Form Ionization Biochemical Buffer Compatibility

Regiochemical Specificity: 3‑Pyridyl vs. 2‑Pyridyl and 4‑Pyridyl Proline Isomers

Among the three pyridyl regioisomers of 5‑substituted proline, the 3‑pyridyl variant consistently provides the optimal balance between target affinity and solubility in POP inhibitor scaffolds. In the Jarho et al. study, the 3‑pyridyl group yielded equipotent POP inhibitors, whereas the 2‑pyridyl isomer suffered a 5‑ to 10‑fold loss in potency due to steric clash with the S1′ pocket roof, and the 4‑pyridyl isomer, while tolerated, exhibited poorer lipophilicity and cellular permeability [1]. Quantitative POP Ki data from a follow‑up series confirm: 3‑pyridyl Ki = 22 nM, 4‑pyridyl Ki = 85 nM, and 2‑pyridyl Ki > 500 nM [2]. The (2S,5R)‑5‑pyridin‑3‑yl‑proline dihydrochloride thus provides the regiochemically optimized starting point for SAR exploration.

Regiochemistry Pyridyl Isomer Structure–Activity Relationship

Pyrrolidine Ring Conformational Preference: (2S,5R)‑Proline vs. Pipecolic Acid Homologue

The five‑membered pyrrolidine ring of proline enforces a restricted φ/ψ conformational space (~ −60° ± 20° / −40° ± 15°) that is distinct from the six‑membered pipecolic acid (homoproline), which samples a broader, more flexible conformational ensemble [1]. In POP inhibitor design, this conformational restriction is essential for pre‑organizing the P2‑P3 amide bond into the trans geometry recognized by the enzyme active site. Pipecolic acid‑containing analogues of the same N‑acyl‑pro‑pyrrolidine series displayed >10‑fold higher Ki values (typically >2 µM) compared to the proline‑based inhibitors (Ki ≈ 160–500 nM) [2]. The (2S,5R)‑5‑pyridin‑3‑yl‑pyrrolidine‑2‑carboxylic acid scaffold therefore provides the optimal ring size for potency in this target class.

Ring Size Conformational Analysis Proline vs. Pipecolic Acid

Procurement‑Driven Application Scenarios for (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic Acid Dihydrochloride


Fragment‑Based Lead Generation for Prolyl Oligopeptidase (POP) and Related Serine Proteases

The validated POP Ki of 22–160 nM for inhibitors built on the 3‑pyridyl‑proline core [1] makes this compound an ideal starting fragment for N‑acyl‑pro‑pyrrolidine libraries. Its ready aqueous solubility eliminates DMSO‑induced aggregation artefacts in fragment screening, and the defined (2S,5R) stereochemistry ensures all library members occupy the correct binding pose, maximizing hit‑rate in biochemical and biophysical fragment screens.

Synthesis of Ionizable Peptidomimetic Protease Inhibitors with Tunable Solubility

The dihydrochloride salt can be directly coupled to N‑protected amino acids or carboxylic acid building blocks in aqueous or mixed aqueous‑organic media without prior free‑basing [1]. The resulting amide products retain the pyridyl ionizable centre, allowing pH‑dependent modulation of solubility and permeability—a critical advantage for lead series where both in vitro potency and cellular activity must be optimized simultaneously.

Chiral Building Block for Asymmetric Catalysis and Organocatalysis

The (2S,5R)‑configured pyridyl‑proline scaffold places the pyridine nitrogen in proximity to the pyrrolidine secondary amine, enabling bifunctional acid–base catalysis. The dihydrochloride salt can be neutralized in situ to generate the free amine catalyst, providing a shelf‑stable, non‑hygroscopic precursor that is easier to weigh and dispense than the free base [1].

Nicotine Metabolite Research and nAChR Probe Development

As a close structural analogue of nornicotine‑2‑carboxylic acid—the major oxidative metabolite of nornicotine—this compound serves as a non‑radioactive standard for LC‑MS/MS quantification of nicotine metabolism [1]. The dihydrochloride salt’s high purity and stability facilitate its use as a certified reference material in bioanalytical method validation.

Quote Request

Request a Quote for (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.